
2-Chloro-N-(2,2-dimethyl-3-phenylmethoxycyclobutyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-(2,2-dimethyl-3-phenylmethoxycyclobutyl)propanamide, also known as DPC, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. DPC belongs to the class of cyclobutane-containing compounds that have been shown to have various biological activities.
作用机制
2-Chloro-N-(2,2-dimethyl-3-phenylmethoxycyclobutyl)propanamide acts as a positive allosteric modulator of GABA receptors, specifically the alpha-2 and alpha-3 subunits. This modulation enhances the binding affinity of GABA to the receptor, resulting in increased chloride ion influx and hyperpolarization of the neuron. This hyperpolarization leads to the suppression of neuronal activity, resulting in the observed therapeutic effects.
Biochemical and Physiological Effects:
2-Chloro-N-(2,2-dimethyl-3-phenylmethoxycyclobutyl)propanamide has been shown to have various biochemical and physiological effects. It has been found to increase the expression of GABA receptors in the brain, leading to enhanced GABAergic neurotransmission. 2-Chloro-N-(2,2-dimethyl-3-phenylmethoxycyclobutyl)propanamide has also been shown to modulate the activity of voltage-gated ion channels, resulting in the suppression of neuronal excitability. Additionally, 2-Chloro-N-(2,2-dimethyl-3-phenylmethoxycyclobutyl)propanamide has been found to have antioxidant properties, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
2-Chloro-N-(2,2-dimethyl-3-phenylmethoxycyclobutyl)propanamide has several advantages for lab experiments. It is readily available in high yield and purity, making it easy to obtain for scientific research. 2-Chloro-N-(2,2-dimethyl-3-phenylmethoxycyclobutyl)propanamide has also been shown to have low toxicity, making it a safe compound to use in lab experiments. However, 2-Chloro-N-(2,2-dimethyl-3-phenylmethoxycyclobutyl)propanamide has some limitations, including its limited solubility in water, which may affect its bioavailability. Additionally, 2-Chloro-N-(2,2-dimethyl-3-phenylmethoxycyclobutyl)propanamide has a short half-life, which may limit its therapeutic potential.
未来方向
There are several future directions for 2-Chloro-N-(2,2-dimethyl-3-phenylmethoxycyclobutyl)propanamide research. One area of focus is the development of 2-Chloro-N-(2,2-dimethyl-3-phenylmethoxycyclobutyl)propanamide analogs with improved pharmacokinetic properties. Another area of focus is the investigation of 2-Chloro-N-(2,2-dimethyl-3-phenylmethoxycyclobutyl)propanamide's potential use in the treatment of other neurological disorders, such as depression and schizophrenia. Additionally, research is needed to further elucidate the mechanism of action of 2-Chloro-N-(2,2-dimethyl-3-phenylmethoxycyclobutyl)propanamide and its effects on the brain. Overall, 2-Chloro-N-(2,2-dimethyl-3-phenylmethoxycyclobutyl)propanamide has shown great potential as a therapeutic agent for neurological disorders, and further research is needed to fully understand its therapeutic potential.
合成方法
The synthesis of 2-Chloro-N-(2,2-dimethyl-3-phenylmethoxycyclobutyl)propanamide involves the reaction of 2,2-dimethyl-3-phenylmethoxycyclobutanone with thionyl chloride and propionyl chloride. The reaction produces 2-Chloro-N-(2,2-dimethyl-3-phenylmethoxycyclobutyl)propanamide in high yield and purity. The synthesis method has been optimized to produce 2-Chloro-N-(2,2-dimethyl-3-phenylmethoxycyclobutyl)propanamide on a large scale, making it readily available for scientific research.
科学研究应用
2-Chloro-N-(2,2-dimethyl-3-phenylmethoxycyclobutyl)propanamide has been shown to have various biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. It has also been studied for its potential use in the treatment of neurological disorders such as epilepsy, neuropathic pain, and anxiety. 2-Chloro-N-(2,2-dimethyl-3-phenylmethoxycyclobutyl)propanamide has been found to modulate the activity of GABA receptors, which play a crucial role in the regulation of neuronal excitability. This modulation results in the suppression of neuronal activity, leading to the observed therapeutic effects.
属性
IUPAC Name |
2-chloro-N-(2,2-dimethyl-3-phenylmethoxycyclobutyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO2/c1-11(17)15(19)18-13-9-14(16(13,2)3)20-10-12-7-5-4-6-8-12/h4-8,11,13-14H,9-10H2,1-3H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDDLOQEKKWAAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CC(C1(C)C)OCC2=CC=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


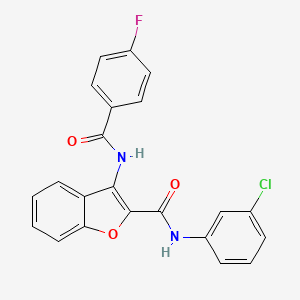
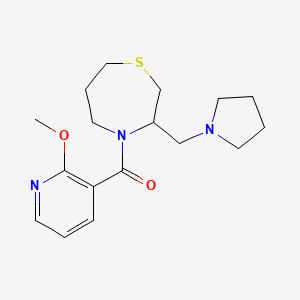
![4-fluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2369553.png)
![3,3-dimethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide](/img/structure/B2369557.png)

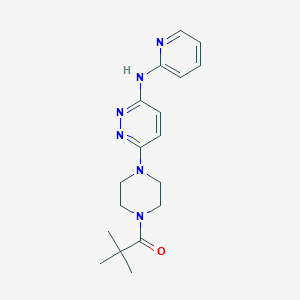

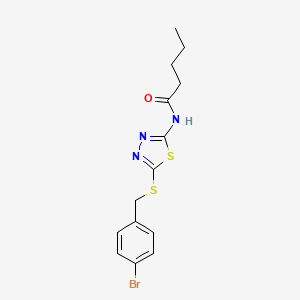
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]amino]methyl]thiophene-3-carboxylic acid](/img/structure/B2369567.png)

![6-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-3-(3,5-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2369569.png)
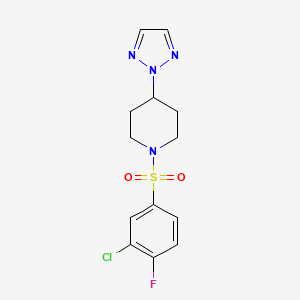
![1-(6-phenylpyrimidin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2369572.png)